2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide
CAS No.: 2034244-27-2
Cat. No.: VC5966138
Molecular Formula: C13H20N2O4S
Molecular Weight: 300.37
* For research use only. Not for human or veterinary use.
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide - 2034244-27-2](/images/structure/VC5966138.png)
Specification
CAS No. | 2034244-27-2 |
---|---|
Molecular Formula | C13H20N2O4S |
Molecular Weight | 300.37 |
IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide |
Standard InChI | InChI=1S/C13H20N2O4S/c1-19-13(4-6-20-7-5-13)9-14-10(16)8-15-11(17)2-3-12(15)18/h2-9H2,1H3,(H,14,16) |
Standard InChI Key | MQIQCAGUJHWWLO-UHFFFAOYSA-N |
SMILES | COC1(CCSCC1)CNC(=O)CN2C(=O)CCC2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features:
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Acetamide backbone: A central carbonyl group bonded to a nitrogen atom.
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2,5-Dioxopyrrolidin-1-yl substituent: A five-membered lactam ring with ketone groups at positions 2 and 5 .
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4-Methoxythian-4-ylmethyl group: A six-membered thiacyclohexane (thian) ring with a methoxy (-OCH₃) group and methylene (-CH₂-) linker at position 4 .
Table 1: Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous acetamides suggest a multi-step approach:
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Formation of 2,5-dioxopyrrolidine: Achieved via cyclization of glutaric acid derivatives or oxidation of pyrrolidine .
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Introduction of thian moiety: Thian rings are typically synthesized via sulfur insertion into cyclohexane derivatives, followed by methoxylation at position 4 .
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Acetamide coupling: Reacting 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with 4-methoxythian-4-ylmethanamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | Glutaric anhydride, NH₃, Δ | 65–70% |
2 | S8, cyclohexene, AlCl₃; then CH₃I, K₂CO₃ | 50–55% |
3 | EDC, HOBt, DCM, 0°C → RT | 60–65% |
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic thian and pyrrolidinone groups .
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Stability: Susceptible to hydrolysis under acidic/basic conditions, particularly at the lactam and acetamide bonds .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.80–2.20 (m, thian CH₂), 2.60–3.00 (m, pyrrolidinone CH₂), 3.30 (s, OCH₃), 4.10 (d, NCH₂), 6.80 (br s, NH) .
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IR (cm⁻¹): 1680–1700 (C=O, lactam/amide), 1250 (C-O, methoxy) .
Parameter | Prediction | Rationale |
---|---|---|
BBB permeability | Moderate | LogP ~1.2, MW <400 |
CYP3A4 inhibition | Low | No strong electron-rich motifs |
Ames test | Negative | No mutagenic alerts |
Analytical Methods
Chromatographic Techniques
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